Differential Lipophilicity: LogP and LogD Comparison vs. 3-Methoxyaniline and 2-Chloro-6-fluoroaniline
The target compound's lipophilicity, as measured by its predicted LogP, is significantly higher than that of simpler aniline derivatives. This is a crucial differentiator for applications where membrane permeability or logP-guided optimization is required. The predicted LogP of 2-chloro-6-fluoro-3-methoxyaniline is 2.12 [1]. This contrasts sharply with the less lipophilic 3-methoxyaniline (LogP = 0.93) [2] and 2-chloro-6-fluoroaniline (LogP = 2.64) [3], positioning it in a distinct intermediate lipophilicity space.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.12 |
| Comparator Or Baseline | 3-Methoxyaniline: LogP = 0.93; 2-Chloro-6-fluoroaniline: LogP = 2.64 |
| Quantified Difference | ΔLogP = +1.19 vs. 3-Methoxyaniline; ΔLogP = -0.52 vs. 2-Chloro-6-fluoroaniline |
| Conditions | Predicted LogP values based on computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) [1]; experimental or predicted LogP for comparators [REFS-2, REFS-3]. |
Why This Matters
This specific LogP profile makes the compound a more balanced starting point for drug discovery than the highly polar 3-methoxyaniline or the highly lipophilic 2-chloro-6-fluoroaniline, offering a potentially better pharmacokinetic starting point .
- [1] 2-Chloro-6-fluoro-3-methoxyaniline. PubChem CID 18444747. Section 3.1.4.1 Calculated Log P. View Source
- [2] 3-Methoxyaniline. Sielc Technologies. LogP = 0.93. View Source
- [3] 2-Chloro-6-fluoroaniline. Boc Sciences. LogP = 2.64250. View Source
